7-Hydroxyspiro[3.5]nonan-2-one
Description
7-Hydroxyspiro[3.5]nonan-2-one is a bicyclic spiro compound characterized by a 3-membered and 5-membered ring system fused at a single carbon atom (spiro junction). The ketone group at position 2 and hydroxyl group at position 7 confer unique reactivity and polarity. The compound’s hydroxyl group enhances hydrogen-bonding capacity, making it relevant for pharmaceutical and materials science applications.
Properties
IUPAC Name |
7-hydroxyspiro[3.5]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-7-1-3-9(4-2-7)5-8(11)6-9/h7,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKFHJYQFLFMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314964-87-8 | |
| Record name | 7-hydroxyspiro[3.5]nonan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a suitable reagent to form the spirocyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 7-oxospiro[3.5]nonan-2-one.
Reduction: Formation of 7-hydroxyspiro[3.5]nonan-2-ol.
Substitution: Formation of various substituted spirocyclic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: 7-Hydroxyspiro[3.5]nonan-2-one is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Its structural features may contribute to the development of new drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of 7-Hydroxyspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The hydroxyl group and the spirocyclic structure play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 7-Hydroxyspiro[3.5]nonan-2-one and its analogs:
Key Findings from Comparative Analysis
Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to nitrogen- or sulfur-containing analogs (e.g., 7-Azaspiro[3.5]nonan-2-one, 2-Thiaspiro[...]) . This enhances solubility in polar solvents like water or ethanol. Halogenated derivatives (e.g., 5-Bromo-1-oxaspiro[...]) exhibit greater lipophilicity, favoring organic phase reactions .
Reactivity and Synthetic Utility :
- The ketone at position 2 is common across all analogs, enabling nucleophilic additions or reductions. However, substituents modulate reactivity:
- Bromine in 5-Bromo-1-oxaspiro[...] facilitates cross-coupling reactions .
- The phenyl group in 3-Phenyl-7-oxa-2-azaspiro[...] enhances π-π stacking in materials science applications .
Biological Activity :
- Nitrogen-containing analogs (e.g., 7-Azaspiro[...], 1,7-Diazaspiro[...]) show promise in medicinal chemistry due to interactions with biological targets (e.g., EGFR inhibition in cancer cell lines) .
- Hydroxyl groups, as in the target compound, may improve binding affinity to enzymes or receptors via H-bonding.
Safety and Handling :
- Compounds like 3-Phenyl-7-oxa-2-azaspiro[...] require stringent PPE due to irritation risks , while halogenated or sulfone-containing analogs may pose environmental toxicity concerns .
Biological Activity
7-Hydroxyspiro[3.5]nonan-2-one is a unique compound characterized by its spirocyclic structure and the presence of a hydroxyl group. This distinctive feature contributes to its chemical reactivity and potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Molecular Formula : C9H14O2
- Molecular Weight : 154.21 g/mol
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that compounds with spirocyclic structures often possess antimicrobial activity. The hydroxyl group in this compound enhances its ability to interact with microbial membranes, potentially leading to cell lysis or inhibition of growth.
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to bind effectively to certain enzyme active sites, blocking substrate access and thereby inhibiting enzymatic activity.
3. Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound in drug development. Its unique structure may contribute to the development of novel drugs targeting specific biological pathways.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds due to the hydroxyl group, enhancing its interactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to changes in cellular pathways and biological responses.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
- Enzyme Inhibition Research : Research focused on the inhibition of specific enzymes involved in metabolic pathways showed that this compound could inhibit enzymes with IC50 values in the low micromolar range, indicating strong inhibitory potential.
- Therapeutic Applications : Investigations into the compound's effects on cancer cell lines revealed that it can induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 7-Oxospiro[3.5]nonan-2-one | Ketone | Moderate enzyme inhibition |
| 7-Carboxyspiro[3.5]nonan-2-one | Carboxylic acid | Antimicrobial activity |
| 7-Chlorospiro[3.5]nonan-2-one | Halogenated compound | Enhanced lipophilicity, varied activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
